

long-term toxicity of CP-31398 in animal models

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Compound of Interest

Compound Name: CP-31398 dihydrochloride

CAS No.: 1217195-61-3

Cat. No.: B1669482

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Technical Support Center: CP-31398

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term toxicity of CP-31398 in animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term toxicity profile of CP-31398 in animal models?

Currently, there is a lack of publicly available long-term (i.e., chronic, 6 months or longer) toxicity and carcinogenicity studies specifically for CP-31398 in animal models. The most comprehensive data comes from a 28-day subchronic oral toxicity study in rats and dogs.^{[1][2]} This study identified the liver as the primary site of limiting toxicity in both species.^{[1][3]}

Key findings from this subchronic study include:

- **Mortality:** High doses of CP-31398 resulted in mortality in both rats (160 mg/kg/day) and dogs (40 mg/kg/day).^{[1][2]} The cause of death was primarily related to severe liver damage, including hepatic infarcts in rats and hepatic necrosis in dogs.^{[1][2]}

- **Hepatic Toxicity:** Dose-dependent liver damage was a consistent finding, with clinical pathology showing elevated liver enzymes and microscopic examinations revealing necrosis and other changes.[\[1\]](#)[\[2\]](#)
- **Renal Toxicity:** Evidence of kidney toxicity was also observed, particularly in rats at higher doses.[\[1\]](#)
- **Hematological Effects:** Mild anemia was seen in both species.[\[1\]](#)[\[2\]](#)
- **Other Toxicities:** Other observed toxicities included inflammatory reactions and coagulopathies in rats.[\[1\]](#) In dogs, sporadic emesis and reductions in body weight gain were noted.[\[1\]](#)[\[2\]](#)

It is important to note that a No Observed Adverse Effect Level (NOAEL) could not be established in this 28-day study, suggesting that even at the lowest doses tested, some adverse effects were observed.[\[1\]](#)

Q2: Have any carcinogenicity studies been conducted for CP-31398?

Based on the available literature, dedicated long-term carcinogenicity bioassays for CP-31398 in rodents have not been published. Standard rodent carcinogenicity studies are typically conducted over a two-year period.

Q3: What were the Maximum Tolerated Doses (MTDs) determined in the subchronic toxicity studies?

The Maximum Tolerated Dose (MTD) for subchronic oral administration of CP-31398 was established as:

- Rats: 80 mg/kg/day[\[1\]](#)
- Dogs: 20 mg/kg/day[\[1\]](#)

Q4: I am observing unexpected toxicity in my animal model at doses previously reported to be safe. What could be the cause?

Several factors could contribute to unexpected toxicity in your experiments:

- **Animal Strain and Species Differences:** Toxicity can vary between different species and even between different strains of the same species. The primary subchronic toxicity study used CD rats and beagle dogs.[1] If you are using a different species or strain, their sensitivity to CP-31398 may differ.
- **Vehicle and Formulation:** The vehicle used to dissolve and administer CP-31398 can influence its absorption and, consequently, its toxicity. Ensure your vehicle is appropriate for the route of administration and is not contributing to the observed toxicity.
- **Route of Administration:** The published subchronic toxicity studies used daily oral gavage.[1] [4] Different routes of administration (e.g., intraperitoneal, intravenous) will result in different pharmacokinetic and toxicokinetic profiles, which can significantly alter the toxicity.
- **Animal Health Status:** The overall health of the animals can impact their susceptibility to drug-induced toxicity. Ensure that your animals are healthy and free from underlying diseases.
- **Compound Stability:** CP-31398 stability should be considered. Degradation of the compound could potentially lead to the formation of more toxic byproducts.

Troubleshooting Guides

Issue: Higher than expected mortality in a long-term study.

- **Dose Verification:** Re-verify your dose calculations and the concentration of your dosing solution.
- **Animal Health Monitoring:** Increase the frequency of clinical observations. Monitor for early signs of toxicity such as weight loss, changes in behavior, rough coat, or hunched posture.[2]
- **Staggered Dosing:** Consider a dose escalation phase in a small cohort of animals to re-establish a tolerable dose for your specific animal model and experimental conditions.
- **Pathology:** Conduct a full necropsy and histopathological examination of any animals that die prematurely to determine the cause of death. Compare findings with the known target organs of CP-31398 toxicity (liver, kidney).[1]

Issue: Significant weight loss in treated animals.

- **Food and Water Consumption:** Quantify daily food and water intake to determine if the weight loss is due to reduced consumption, which could be a sign of general malaise or a direct effect of the compound.
- **Gastrointestinal Distress:** Observe for signs of gastrointestinal issues such as diarrhea or emesis (in relevant species).[1]
- **Metabolic Cage Studies:** For a more detailed assessment, consider using metabolic cages to monitor for changes in metabolism.
- **Dose Reduction:** A reduction in the dose may be necessary if significant and progressive weight loss is observed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 28-day subchronic oral toxicity study of CP-31398 in rats and dogs.

Table 1: Summary of Subchronic Oral Toxicity of CP-31398 in Rats

Parameter	40 mg/kg/day	80 mg/kg/day	160 mg/kg/day
Mortality	No deaths	No deaths	7 male, 4 female deaths
Primary Cause of Death	N/A	N/A	Hepatic infarcts
Key Clinical Signs	No clinical evidence of toxicity	No clinical evidence of toxicity	Chromodacryorrhea, rough coat, hypoactivity, hunched posture
Body Weight Effects	No significant effect	No significant effect	Significant reductions in mean body weight in both sexes
Primary Target Organs	Liver, Kidney, Heart, Bone Marrow, Lung, Adrenals, Spleen, Thymus, Skeletal Muscle, Ovary	Liver, Kidney, Heart, Bone Marrow, Lung, Adrenals, Spleen, Thymus, Skeletal Muscle, Ovary	Liver, Kidney, Heart, Bone Marrow, Lung, Adrenals, Spleen, Thymus, Skeletal Muscle, Ovary

Table 2: Summary of Subchronic Oral Toxicity of CP-31398 in Dogs

Parameter	10 mg/kg/day	20 mg/kg/day	40 mg/kg/day
Mortality	No deaths	No deaths	2 female deaths
Primary Cause of Death	N/A	N/A	Hepatic necrosis
Key Clinical Signs	Reductions in body weight gain	Sporadic emesis, reductions in body weight gain	Sporadic emesis, reductions in body weight gain
Body Weight Effects	Reductions in mean body weight gain	Reductions in mean body weight gain	Reductions in mean body weight gain
Primary Target Organs	Central Nervous System, Lung, Liver	Central Nervous System, Lung, Liver	Central Nervous System, Lung, Liver

Experimental Protocols

Subchronic Oral Toxicity Study in Rats

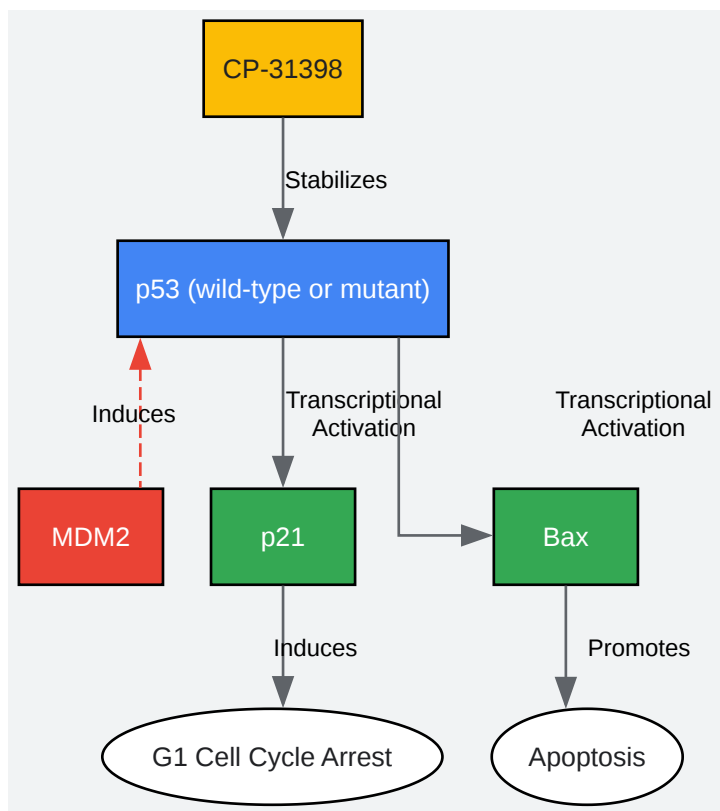
- Animal Model: CD Rats.
- Group Size: 15 rats/sex/group for the main study, with additional animals for a recovery cohort.
- Dosing: Daily oral gavage for 28 consecutive days.
- Dose Groups: 0 (vehicle control), 40, 80, or 160 mg/kg/day.[1]
- In-life Evaluations:
 - Clinical Observations: Conducted daily.
 - Body Weights: Measured weekly.
 - Functional Observational Battery (FOB): Performed pre-study and on weeks 1 and 4.[2]
- Clinical Pathology:
 - Hematology, Coagulation, and Clinical Chemistry: Blood samples collected from fasted rats prior to necropsy.
- Pathology:
 - Necropsy: Complete necropsy performed on all animals.
 - Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries/testes, spleen, thyroid, and uterus were weighed.
 - Histopathology: Approximately 45 tissues per rat were collected, fixed in 10% neutral buffered formalin, and processed for microscopic evaluation.[2]
- Recovery Period: A subset of animals was observed for a 14-day recovery period after the 28-day dosing phase.[2]

Subchronic Oral Toxicity Study in Dogs

- Animal Model: Beagle Dogs.
- Group Size: 5 dogs/sex/group.
- Dosing: Daily oral gavage for 28 consecutive days.
- Dose Groups: 0 (vehicle control), 10, 20, or 40 mg/kg/day.[1][2]
- In-life Evaluations:
 - Clinical Observations: Conducted daily.
 - Body Weights: Measured weekly.
 - Ophthalmology and Electrocardiography: Performed pre-study and during week 4.
- Clinical Pathology:
 - Hematology, Coagulation, and Clinical Chemistry: Blood samples collected pre-study and on days 14 and 28.
- Pathology:
 - Necropsy: Complete necropsy performed on all animals.
 - Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries/testes, spleen, and thyroid were weighed.
 - Histopathology: Tissues were collected, fixed, and processed for microscopic evaluation.

Signaling Pathway Diagrams

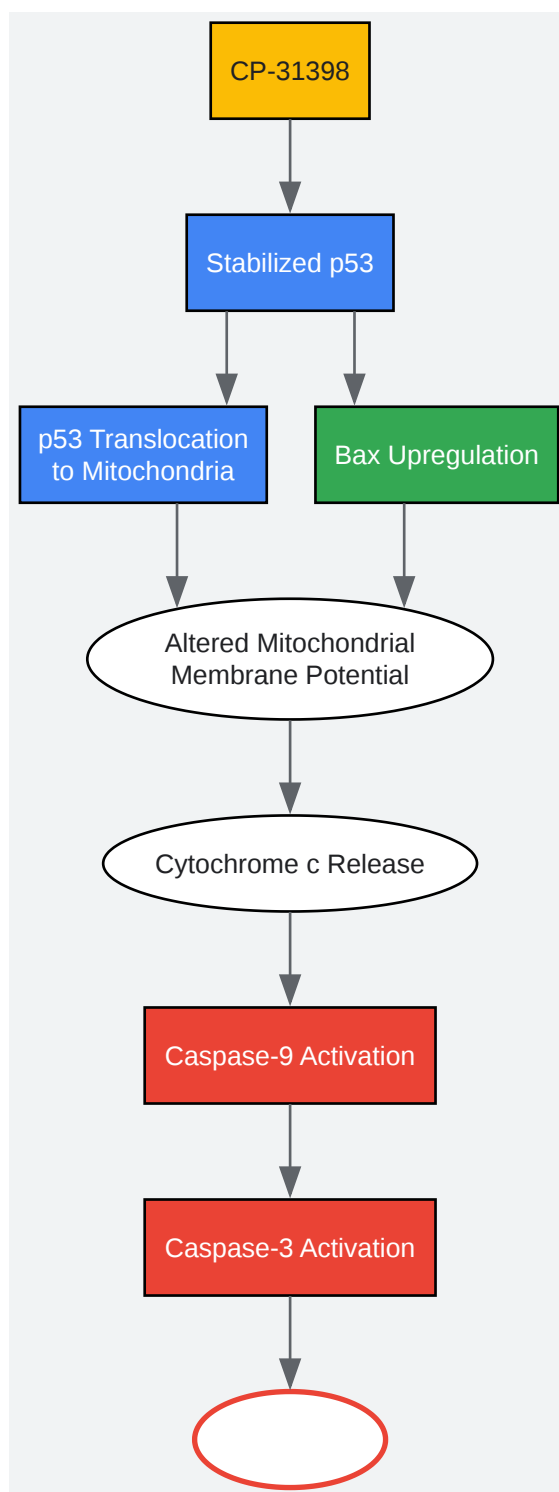
The primary mechanism of action of CP-31398 is the stabilization of the p53 tumor suppressor protein, which can lead to cell cycle arrest or apoptosis.[3][5]



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Caption: CP-31398 stabilizes p53, leading to cell cycle arrest or apoptosis.

The apoptotic pathway induced by CP-31398 primarily involves the intrinsic mitochondrial pathway.



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Caption: CP-31398 induces apoptosis via the mitochondrial pathway.

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References

- 1. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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